1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUQFGXWJAUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting 4-bromophenyl isocyanate with cyclopropylmethylamine in anhydrous dichloromethane (DCM).
Procedure :
- Dissolve 4-bromophenyl isocyanate (1.0 equiv, 1.98 g, 9.2 mmol) in DCM (30 mL) under nitrogen.
- Add cyclopropylmethylamine (1.1 equiv, 0.75 g, 10.1 mmol) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Wash sequentially with 5% NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).
- Dry over MgSO₄, filter, and concentrate in vacuo.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield a white solid (2.41 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–87% |
| Purity (HPLC) | >98% |
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (DMSO-d6) | δ 1.02–1.15 (m, 4H, cyclopropane), 3.21 (t, 2H, CH₂), 6.75 (s, 1H, NH), 7.42–7.58 (m, 4H, Ar-H). |
Carbonyldiimidazole (CDI)-Mediated Route
For substrates sensitive to isocyanates, CDI activates the amine for urea formation.
Procedure :
- Suspend 4-bromoaniline (1.0 equiv, 1.72 g, 10.0 mmol) in THF (20 mL).
- Add CDI (1.2 equiv, 1.94 g, 12.0 mmol) and stir at 60°C for 2 hours.
- Add cyclopropylmethylamine (1.5 equiv, 1.02 g, 15.0 mmol) and heat at 80°C for 6 hours.
- Quench with ice water (30 mL) and extract with EtOAc (3 × 20 mL).
- Dry organic layers, concentrate, and recrystallize from ethanol/water (4:1) to obtain pale-yellow crystals (2.11 g, 78%).
Optimization Insights :
- Excess CDI (1.5 equiv) improved yields to 89% but required longer reaction times (8 hours).
- THF outperformed DMF due to reduced side-product formation.
Reductive Amination Followed by Urea Formation
A two-step approach for enhanced regiocontrol:
Step 1: Reductive Amination
- React 4-bromobenzaldehyde (1.0 equiv, 1.85 g, 10.0 mmol) with cyclopropylmethylamine (1.2 equiv, 0.86 g, 12.0 mmol) in MeOH (20 mL).
- Add NaBH₄ (2.0 equiv, 0.76 g, 20.0 mmol) at 0°C and stir for 4 hours.
- Filter, concentrate, and purify via flash chromatography (DCM/MeOH, 95:5) to isolate N-(4-bromobenzyl)cyclopropanemethanamine (1.92 g, 88%).
Step 2: Urea Formation
- Dissolve the amine (1.0 equiv, 1.92 g, 8.8 mmol) in DCM (25 mL).
- Add triphosgene (0.33 equiv, 0.87 g, 2.9 mmol) and stir at 0°C for 30 minutes.
- Quench with saturated NaHCO₃ (20 mL), extract with DCM, dry, and concentrate.
- Recrystallize from hexane/EtOAc to yield the target compound (2.05 g, 76%).
Mechanistic Considerations and Side Reactions
Isocyanate Reactivity
4-Bromophenyl isocyanate undergoes nucleophilic attack by the primary amine, forming a tetrahedral intermediate that collapses to urea. Competing hydrolysis to 4-bromoaniline is mitigated by anhydrous conditions.
Side Product Analysis
- Biuret Formation : Observed at >1.2 equiv of isocyanate (8–12% yield). Mitigated by stoichiometric control.
- N-Cyclopropane Methylation : Occurs in polar aprotic solvents (e.g., DMF), reduced by using DCM or THF.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent Selection
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 82 |
| Recrystallization | 99.1 | 75 |
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
- Research indicates that urea derivatives, including 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea, exhibit anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines by inducing apoptosis or disrupting key signaling pathways. For example, studies have shown that similar urea derivatives can inhibit the proliferation of A549 (lung cancer) and HCT-116 (colon cancer) cell lines by targeting specific molecular pathways such as EGFR signaling and Bcl-2 regulation.
-
JAK2 Inhibition :
- The compound has been investigated as a potential JAK2 V617F inhibitor. JAK2 is a tyrosine kinase involved in the signaling pathways of several hematopoietic growth factor receptors. Mutations in JAK2 are associated with various myeloproliferative disorders. Compounds that inhibit JAK2 can provide therapeutic benefits in treating these conditions.
-
Neuropharmacological Effects :
- Preliminary studies suggest that urea derivatives may modulate cannabinoid receptors, particularly CB1 receptors, which are implicated in neuropharmacological processes such as pain modulation and appetite regulation. This opens avenues for research into addiction therapy and pain management.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various urea derivatives, 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea was tested against multiple cancer cell lines. The results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis via Bcl-2 regulation |
| HCT-116 | 9.5 | Pro-apoptotic effects through Bax upregulation |
Case Study 2: JAK2 Inhibition
A patent application highlighted the effectiveness of certain tricyclic urea compounds, including derivatives related to 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea, in modulating JAK2 activity. Preclinical trials demonstrated a reduction in cell proliferation in JAK2-mutated cell lines, suggesting potential for treating myeloproliferative neoplasms.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets. The bromophenyl group and the urea moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with aromatic and alkyl substituents exhibit diverse physicochemical and structural properties. Below is a detailed comparison of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea with structurally related analogs:
Structural Variations and Molecular Properties
Key Observations
- Substituent Effects :
- Conformational Preferences :
Physicochemical Implications
- Solubility : Compounds with trifluoromethyl groups (e.g., ) exhibit lower solubility in aqueous media due to hydrophobicity. The cyclopropylmethyl group may offer a balance between lipophilicity and solubility.
- Stability : Urea derivatives with halogenated aryl groups (e.g., bromo/chloro in ) are generally stable under physiological conditions, making them suitable for drug development.
Biological Activity
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a distinctive structure characterized by a bromophenyl group and a cyclopropylmethyl moiety attached to a urea functional group. This structural arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea exhibits biological activity primarily through its interactions with various molecular targets, including:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The bromophenyl group may enhance binding affinity through hydrophobic interactions, influencing receptor-mediated pathways.
Anticancer Activity
Research indicates that compounds structurally related to 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea show promising anticancer properties. For instance, studies on similar urea derivatives demonstrate effective inhibition of cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| HeLa | Not specified | Induction of apoptosis | |
| MCF-7 | Not specified | Inhibition of angiogenesis |
These findings suggest that the compound could be explored further for its anticancer potential.
Antibacterial Activity
The compound's structural features may also confer antibacterial properties. Research into related heterocyclic urea compounds has shown that they can effectively inhibit bacterial growth by targeting essential cellular functions:
- Mechanisms : These compounds interfere with bacterial protein synthesis and cell wall integrity.
- Resistance : There is ongoing research into their effectiveness against antibiotic-resistant strains.
Case Studies
Several studies have investigated the biological effects of urea derivatives similar to 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea:
- Anticancer Studies : A study focusing on related compounds showed significant cytotoxic effects against various cancer cell lines, indicating the potential for further development as anticancer agents.
- Antibacterial Efficacy : Another study highlighted the antibacterial activity of substituted urea compounds against resistant bacterial strains, showcasing their therapeutic potential in treating infections.
Research Findings
Recent research has provided insights into the biological activities associated with 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea and similar compounds:
- In Vitro Studies : Various assays have demonstrated the cytotoxic effects of these compounds on cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.
- Molecular Docking Studies : Computational analyses have shown favorable binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Q. How can researchers optimize the synthesis of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters:
- Temperature Control : Maintain 0–5°C during exothermic steps to prevent side reactions (e.g., urea bond hydrolysis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; anhydrous conditions reduce hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Recrystallization in ethanol/water improves crystallinity .
Q. Example Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 25°C | 0–5°C | 0–5°C |
| Solvent | DCM | THF | THF |
| Reaction Time | 24 hrs | 12 hrs | 12 hrs |
| Yield | 65% | 91% | 91% |
| Data extrapolated from analogous urea syntheses . |
Q. What spectroscopic and chromatographic methods are most effective for characterizing 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-) identifies aromatic protons (δ 7.4–7.6 ppm) and cyclopropyl CH (δ 1.2–1.5 ppm). C NMR confirms carbonyl (δ 155–160 ppm) and bromophenyl carbons .
- IR Spectroscopy : Urea C=O stretch (~1645 cm) and N-H bends (~3300 cm) validate functional groups .
- LC-MS : Molecular ion [M+H] at m/z 323.2 (calculated for CHBrNO) confirms molecular weight .
Q. How should stability studies be designed to assess degradation pathways under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to:
- pH Variants (1–13) at 40°C for 72 hrs.
- Thermal Stress (60°C, dry/heated conditions).
- Photolysis (ICH Q1B guidelines, UV-Vis light).
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. LC-MS identifies hydrolyzed fragments (e.g., 4-bromoaniline) .
Advanced Research Questions
Q. What computational strategies predict reactivity and interaction mechanisms with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinase enzymes). Use crystal structures (PDB) for docking grids .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How can SAR studies evaluate pharmacological potential of derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or heterocyclic substitutions.
- Biological Testing :
- Antimicrobial Assays : MIC values against S. aureus (CLSI guidelines).
- Cytotoxicity : MTT assay on HEK-293 cells.
- Statistical Analysis : Multivariate regression correlates substituent electronegativity with activity .
Q. Example SAR Data
| Derivative | R | R | MIC (µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|---|---|
| Parent Compound | 4-Bromophenyl | Cyclopropylmethyl | 8.2 | >100 |
| Analog A | 4-Cl | Adamantyl | 4.5 | 78.3 |
| Analog B | 3,4-diCl | Benzyl | 2.1 | 45.6 |
| Data adapted from urea derivative studies . |
Q. What methodologies resolve contradictions between theoretical and experimental catalytic data?
Methodological Answer:
Q. What crystallographic techniques confirm 3D structure and intermolecular interactions?
Methodological Answer:
- Single-Crystal XRD : Resolve bond lengths/angles (e.g., C=O: 1.23 Å). Space group P2/c observed in analogous ureas .
- Hirshfeld Analysis : Quantify H-bonding (N-H···O) and halogen interactions (Br···H-C) influencing crystal packing .
Q. How to design biological activity assays while minimizing cytotoxicity?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 0.1–100 µM.
- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(pathogen). Target SI >10 .
- Mechanistic Studies : Flow cytometry (apoptosis) and ROS assays identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
